Methyl 4-iodobenzoate

説明

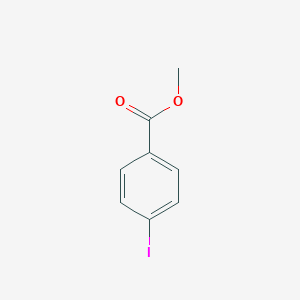

Structure

3D Structure

特性

IUPAC Name |

methyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUWQWMXZHDZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060703 | |

| Record name | Benzoic acid, 4-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl 4-iodobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-44-3 | |

| Record name | Methyl 4-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-iodo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-iodobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-iodo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-iodobenzoate (CAS 619-44-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodobenzoate, identified by the CAS number 619-44-3, is an organic compound with the chemical formula C₈H₇IO₂.[1][2] It is the methyl ester of 4-iodobenzoic acid and serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring an aromatic ring substituted with an iodine atom and a methyl ester group, makes it a versatile building block for constructing more complex molecules. The presence of the aryl-iodide functionality allows it to readily participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the fields of pharmaceutical development, materials science, and chemical research.[1][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical Properties

This compound is a white to beige crystalline solid at room temperature.[1][4][5] It is sparingly soluble in water but shows moderate solubility in common organic solvents such as ethanol, ether, and chloroform.[2][6] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 619-44-3 | [1][2][7] |

| Molecular Formula | C₈H₇IO₂ | [1][2][7] |

| Molar Mass | 262.046 g·mol⁻¹ | [1][2] |

| Appearance | White to beige solid/crystalline powder | [1][4][5] |

| Melting Point | 112-118 °C | [1][4][5] |

| IUPAC Name | This compound | [1][5][8] |

| Synonyms | Methyl p-iodobenzoate, 4-Iodobenzoic acid methyl ester | [1][7][8] |

| SMILES | COC(=O)C1=CC=C(I)C=C1 | [1][5][9] |

| InChI Key | DYUWQWMXZHDZOR-UHFFFAOYSA-N | [1][5][9] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. Various analytical techniques are used to confirm its structure.

| Spectral Data Type | Availability / Key Information | Source |

| ¹H NMR | Spectrum available | [9] |

| ¹³C NMR | Spectrum available | [9] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 231, 262, 76 | [8] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available | [8] |

| Raman Spectroscopy | FT-Raman spectrum available | [8] |

Synthesis and Experimental Protocols

The most common and straightforward method for preparing this compound is through the Fischer esterification of 4-iodobenzoic acid with methanol, using a strong acid as a catalyst.[1][10]

Fischer Esterification of 4-Iodobenzoic Acid

This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl group of 4-iodobenzoic acid.[11][12] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used as the solvent.[11][12][13]

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

-

Reagents and Equipment:

-

4-Iodobenzoic acid

-

Methanol (anhydrous, excess)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Apparatus for recrystallization

-

-

Procedure:

-

To a round-bottom flask, add 4-iodobenzoic acid (1.0 eq).

-

Add a large excess of methanol, which acts as both reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq or a few drops) to the stirring mixture.[14]

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with continuous stirring.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[14]

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.[14]

-

Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.[14]

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[14]

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a pure crystalline solid.

-

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the carbon-iodine bond. Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.[3] This makes it a valuable precursor for forming new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[15] this compound readily undergoes this reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[1][3][15]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Terminal alkyne (e.g., phenylacetylene, 1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA)), used as solvent or co-solvent

-

Anhydrous, inert solvent (e.g., THF or DMF)

-

Schlenk flask or similar reaction vessel for inert atmosphere conditions

-

Standard workup and purification equipment

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and this compound.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne to the stirring mixture.

-

Stir the reaction at room temperature or with gentle heating until TLC analysis indicates completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water or a mild acid (e.g., NH₄Cl solution) to remove the amine base.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the coupled product.

-

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide.[16][17] this compound serves as an excellent electrophilic partner in this reaction, which requires a palladium catalyst and a base.[17][18]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine ligand

-

Aqueous base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)

-

Reaction vessel suitable for heating under an inert atmosphere

-

Standard workup and purification equipment

-

-

Procedure:

-

Combine this compound, the arylboronic acid, and the palladium catalyst in a reaction flask.

-

Add the solvent system and the aqueous base.

-

Purge the flask with an inert gas (nitrogen or argon) and heat the mixture (typically 80-100°C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and add water and an organic extraction solvent (e.g., ethyl acetate).

-

Separate the layers. Wash the organic layer with water and brine.

-

Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

Purify the crude product via flash column chromatography or recrystallization.

-

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium species in the presence of a base.[19][20] this compound can be coupled with various alkenes, such as methyl acrylate, to synthesize derivatives like substituted cinnamates.[21][22]

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Detailed Experimental Protocol: Heck Reaction

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Alkene (e.g., methyl acrylate, styrene, 1.2-2.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) often with a phosphine ligand

-

Base (e.g., triethylamine (Et₃N), K₂CO₃)[21]

-

High-boiling polar solvent (e.g., DMF, NMP, acetonitrile)[21][22]

-

Reaction vessel suitable for heating

-

Standard workup and purification equipment

-

-

Procedure:

-

In a reaction vessel, dissolve this compound, the palladium catalyst, and any ligands in the chosen solvent.

-

Add the base and the alkene to the mixture.

-

Heat the reaction mixture (typically 80-140°C) with stirring under an inert atmosphere.

-

Monitor the reaction's progress by TLC or GC-MS.

-

Once complete, cool the reaction to room temperature and filter to remove the precipitated palladium black and inorganic salts.

-

Dilute the filtrate with water and extract with an appropriate organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Applications in Research and Development

This compound is a valuable building block in various areas of chemical synthesis due to its capacity to undergo versatile coupling reactions.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of numerous pharmaceuticals. It has been identified as a precursor in the synthesis of Pemetrexed, an anticancer drug.[2][6] It is also used to prepare side-chain intermediates for anthracycline antibiotics.[18] Its derivatives are crucial for developing drugs targeting cancer and infectious diseases.[23]

-

Materials Science: The compound is used in the preparation of novel luminescent materials for Organic Light-Emitting Diodes (OLEDs) used in display devices.[18] It is also applied in the development of new materials with specific chemical properties for electronics and coatings.[23]

-

Organic Synthesis: Beyond specific applications, it serves as a fundamental building block for creating complex molecular architectures and bioactive molecules.[23][24] The ability to use it in Suzuki, Sonogashira, and Heck reactions allows for the systematic construction of elaborate organic structures from a simple, commercially available starting material.[24]

Caption: Key application areas of this compound.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant and an environmental hazard.[1][8]

GHS Hazard Information

| Hazard Statement | Code | Classifications |

| Causes skin irritation | H315 | Skin Irritation (Category 2)[1][8] |

| Causes serious eye irritation | H319 | Eye Irritation (Category 2A)[1][8] |

| May cause respiratory irritation | H335 | Specific target organ toxicity — single exposure (Category 3)[1][8] |

| Toxic to aquatic life with long lasting effects | H411 | Hazardous to the aquatic environment, long-term hazard (Category 2)[1][8][25] |

Data aggregated from multiple sources; percentages indicate the notified classification ratio from companies to the ECHA C&L Inventory.[8]

Handling and Storage

-

Handling: Wash hands thoroughly after handling.[26] Avoid contact with eyes, skin, and clothing.[25][26] Do not breathe dust and avoid ingestion and inhalation.[25][26][27] Use in a well-ventilated area or under a chemical fume hood.[26]

-

Storage: Store in a cool, dry, well-ventilated place.[2][25][26] Keep the container tightly closed when not in use.[25][26] It is light-sensitive and should be protected from light.[2][4][25]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[26]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[26] Wear protective clothing to minimize contact.[26]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator (such as a dust mask type N95) if exposure limits are exceeded or if irritation is experienced.[26]

First Aid and Spill Procedures

-

First Aid:

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.[26]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[26]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[26]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[26]

-

-

Spills: Clean up spills immediately. Use proper personal protective equipment. Sweep up the material and place it into a suitable container for disposal, avoiding the generation of dust.[26] Provide ventilation.[26]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methyl-4-iodobenzoate | 619-44-3 | FM30437 | Biosynth [biosynth.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. CAS 619-44-3: this compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(619-44-3) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. chem.ucla.edu [chem.ucla.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. organicreactions.org [organicreactions.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Page loading... [wap.guidechem.com]

- 19. Heck Reaction [organic-chemistry.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chemimpex.com [chemimpex.com]

- 24. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 27. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-Iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 4-iodobenzoate, a key intermediate in organic synthesis and drug discovery. The information is presented to support research and development activities, offering detailed experimental protocols and clearly structured data for easy reference.

Physicochemical Properties

This compound is a white to pale brown crystalline solid. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [1][2] |

| Appearance | White to orange to pale brown crystals, powder, or chunks | [3] |

| Melting Point | 112-118 °C | [3] |

| Boiling Point | 276 °C (decomposes) | |

| Solubility | Insoluble in water |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) are observed for the aromatic and methyl protons. |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) are observed for the aromatic, carbonyl, and methyl carbons. |

| Infrared (IR) (KBr) | Characteristic absorption bands for C=O (ester), C-O, and C-I bonds. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Determination: The sample is heated at a rate of 10-20 °C/min initially. Once the temperature is within 15-20 °C of the expected melting point, the heating rate is reduced to 1-2 °C/min.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

Boiling Point Determination

Due to its high boiling point and potential for decomposition, the boiling point of this compound is best determined using a micro-boiling point method.

Protocol:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a specialized micro-boiling point tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the sample tube. The entire assembly is attached to a thermometer and placed in a heating bath (e.g., silicone oil).

-

Determination: The heating bath is gradually heated. The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is noted.

-

Data Recording: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

Protocol:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to TMS.

The IR spectrum of solid this compound is typically obtained using the KBr pellet method.

Protocol:

-

Sample Preparation: Approximately 1-2 mg of dry this compound is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powder is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

Crystal Structure Determination

Protocol for Crystal Growth and Structure Determination:

-

Recrystallization: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using specialized software. This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Structure-Property Relationships

The following diagram illustrates the logical workflow for characterizing the physical properties of this compound.

References

Technical Guide to the Physicochemical Properties of Methyl 4-iodobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of methyl 4-iodobenzoate, a key intermediate in organic synthesis. The document details its physical properties, standardized experimental protocols for their determination, and a logical workflow for purity assessment.

Physicochemical Data

This compound is a white solid at standard conditions.[1] Its key physical properties are summarized below. The variation in reported melting points can be attributed to differences in experimental conditions and sample purity.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₇IO₂ | [2][3][4] |

| Molecular Weight | 262.04 g/mol | [1][2][4] |

| Appearance | White to pale brown solid/crystals | [1][5] |

| Melting Point | 112-116 °C | [6][7][8] |

| 114 °C | [1] | |

| 113-118 °C | [5] | |

| 112 °C | [3] | |

| Boiling Point | 276 °C | [3] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[9] The following sections describe standard capillary-based methods.

This method is based on visually observing the temperature range over which a small sample of the solid transitions into a liquid state. A narrow melting point range is indicative of high purity.[9]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp) or Thiele tube[9]

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[10][11]

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to compact the solid into a small plug (2-3 mm high) at the bottom.[12]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[11][12] If using a Thiele tube, attach the capillary to a thermometer using a rubber band and immerse it in the oil bath.[9]

-

Heating:

-

Rapid Determination: Heat the sample rapidly to find an approximate melting range. This helps save time in subsequent, more precise measurements.[9][12]

-

Precise Determination: Allow the apparatus to cool. Begin heating again, but at a much slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[12]

-

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid sample has turned into a clear liquid. The melting point is reported as the range T₁ - T₂.[10]

-

This micro-method is suitable for determining the boiling point of small quantities of liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13][14]

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Liquid for heating bath (e.g., mineral oil)[13]

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 2-3 mL with the liquid sample (if this compound were liquid).

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[13][15]

-

Apparatus Assembly: Attach the test tube to a thermometer with a rubber band. The bulb of the thermometer should be level with the sample.

-

Heating: Insert the assembly into a Thiele tube containing heating oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[13][15] Convection currents will ensure uniform temperature distribution.[13]

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[15]

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13][15] Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[16]

Workflow and Pathway Visualizations

The following diagrams illustrate logical workflows relevant to the analysis of this compound.

Caption: Workflow for Synthesis and Purity Verification via Melting Point.

Caption: Experimental Workflow for Melting Point Determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(619-44-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound 97 619-44-3 [sigmaaldrich.com]

- 7. This compound 97 619-44-3 [sigmaaldrich.com]

- 8. 4-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. scribd.com [scribd.com]

- 11. westlab.com [westlab.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to Methyl 4-iodobenzoate (C₈H₇IO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-iodobenzoate is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its preparation and a key synthetic application, the Sonogashira coupling, are presented. Furthermore, this guide explores its role in the synthesis of biologically active molecules, with a specific focus on the side chain of the antifungal agent Anidulafungin. The mechanism of action of Anidulafungin, involving the inhibition of β-(1,3)-D-glucan synthase, is also detailed and visually represented.

Physicochemical Properties

This compound is a white to pale pink crystalline solid at room temperature.[1][2] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₂ | [3] |

| Molecular Weight | 262.04 g/mol | [3] |

| Appearance | White to pale pink crystalline powder | [2] |

| Melting Point | 112-116 °C | [4] |

| Boiling Point | 276.1 °C at 760 mmHg | [2] |

| Density | 1.753 g/cm³ | [2] |

| Solubility | Insoluble in water | |

| CAS Number | 619-44-3 | [4] |

Synthesis and Purification

Synthesis via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of 4-iodobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[5] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used.[6]

Experimental Protocol: Fischer Esterification of 4-Iodobenzoic Acid

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water or methanol/water).

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated and then filtered hot to remove the charcoal.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

| Technique | Key Data |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as two doublets in the range of δ 7.5-8.0 ppm, and the methyl protons will appear as a singlet around δ 3.9 ppm. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the carbonyl carbon (around 166 ppm), the aromatic carbons (in the range of 128-138 ppm), and the methyl carbon (around 52 ppm). |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 262, corresponding to the molecular weight of the compound. |

Synthetic Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various biologically active molecules and drug candidates. The presence of the iodo group allows for a range of cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

Experimental Protocol: Sonogashira Coupling of this compound

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Reagent Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired coupled product.

Role in the Synthesis of Anidulafungin Side Chain

A key application of aryl halides similar to this compound is in the synthesis of the side chain of the antifungal drug Anidulafungin. The synthesis involves a Suzuki coupling reaction of a 4-halogenated benzoic acid ester with a boronic acid derivative to construct the terphenyl core of the side chain.[8]

Biological Relevance: Anidulafungin and Its Mechanism of Action

Anidulafungin is a potent antifungal agent belonging to the echinocandin class of drugs.[9] It is used to treat various Candida infections.[10]

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary mechanism of action of Anidulafungin is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[11][12] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall that is absent in mammalian cells.[11]

The inhibition of β-(1,3)-D-glucan synthase leads to the depletion of glucan in the fungal cell wall. This disruption of cell wall integrity results in osmotic instability and ultimately cell lysis, leading to a fungicidal effect against most Candida species.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its reactivity in cross-coupling reactions, such as the Sonogashira and Suzuki couplings, allows for the efficient construction of complex molecular architectures. The use of related structures in the synthesis of the antifungal agent Anidulafungin highlights the importance of such building blocks in modern drug discovery. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers in the fields of chemistry and drug development.

References

- 1. CN103570530B - A kind of preparation method of Anifungin side chain intermediate - Google Patents [patents.google.com]

- 2. Anidulafungin synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103570530A - Preparation method of anidulafungin side chain intermediate - Google Patents [patents.google.com]

- 9. Anidulafungin - Wikipedia [en.wikipedia.org]

- 10. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [The fungal cell wall and the mechanism of action of anidulafungin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

An In-Depth Technical Guide to the Preparation of Methyl 4-Iodobenzoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-iodobenzoate through Fischer esterification. It details the underlying chemical principles, a step-by-step experimental protocol, and the necessary data for successful synthesis and characterization. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex organic molecules. The Fischer esterification is a classic and efficient method for its preparation, involving the acid-catalyzed reaction of 4-iodobenzoic acid with methanol.[1] This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol and a strong acid catalyst, such as sulfuric acid.[2]

Reaction Mechanism and Principles

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the ester. All steps in the Fischer esterification are reversible.[2]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous methyl benzoates.[3][4]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 4-Iodobenzoic Acid | ≥98% | Sigma-Aldrich | Starting material. |

| Methanol | Anhydrous | Fisher Scientific | Acts as both reactant and solvent. |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | J.T. Baker | Catalyst. Handle with extreme care. |

| Diethyl Ether | Reagent Grade | VWR | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | LabChem | For neutralization. |

| Saturated Sodium Chloride (NaCl) Solution (Brine) | Reagent Grade | Various | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic phase. |

| Hexanes | Reagent Grade | Various | For recrystallization. |

| Ethyl Acetate | Reagent Grade | Various | For recrystallization. |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

3.3. Reaction Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-iodobenzoic acid (e.g., 5.0 g, 20.16 mmol) and anhydrous methanol (e.g., 40 mL).

-

Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the flask. The addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (e.g., 50 mL). Transfer the solution to a 250 mL separatory funnel.

-

Washing:

-

Wash the organic layer with deionized water (2 x 30 mL).

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel; vent frequently.

-

Wash the organic layer with brine (1 x 30 mL).

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude solid product.

3.4. Purification

The crude this compound can be purified by recrystallization. A common solvent system for this is a mixture of hexanes and ethyl acetate.[5]

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hot hexanes until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 270-273 | Slightly soluble in water; soluble in alcohol and ether.[3] |

| This compound | C₈H₇IO₂ | 262.04 | 112-116 | Insoluble in water; soluble in common organic solvents. |

Table 2: Typical Reaction Parameters and Expected Yield

| Parameter | Value |

| Molar Ratio (4-Iodobenzoic Acid : Methanol) | 1 : (large excess) |

| Catalyst Loading (H₂SO₄) | Catalytic amount |

| Reaction Temperature | Reflux (~65 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-95% |

Visualizations

Fischer Esterification Mechanism

Caption: The reaction mechanism of Fischer esterification for the synthesis of this compound.

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-iodobenzoate

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of methyl 4-iodobenzoate. The document details the characterization of the compound's molecular structure through ¹H NMR spectroscopy, offering a summary of quantitative data, a detailed experimental protocol, and a visual representation of the proton relationships within the molecule.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and methyl protons of the molecule. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Signal | Assignment (Protons) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| 1 | H-2, H-6 | ~ 7.81 | Doublet (d) | ~ 8.5 | 2H |

| 2 | H-3, H-5 | ~ 7.88 | Doublet (d) | ~ 8.5 | 2H |

| 3 | -OCH₃ | ~ 3.92 | Singlet (s) | N/A | 3H |

Note: The chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument frequency. The assignments H-2/H-6 and H-3/H-5 are based on the expected electronic effects of the substituents; the protons ortho to the electron-withdrawing ester group (H-3, H-5) are expected to be further downfield than those ortho to the iodine atom (H-2, H-6).

Spectral Analysis

The ¹H NMR spectrum of this compound presents three distinct signals, consistent with its para-substituted structure.

-

Aromatic Protons (H-2, H-6, H-3, H-5): The benzene ring contains two sets of chemically equivalent protons due to the plane of symmetry along the C1-C4 axis.

-

The protons at positions 3 and 5 (ortho to the carbomethoxy group) are deshielded by the electron-withdrawing nature of the ester, resulting in a signal at approximately 7.88 ppm. This signal appears as a doublet because each proton is coupled to its single neighbor on the ring (H-2 and H-6, respectively).

-

The protons at positions 2 and 6 (ortho to the iodine atom) appear as a doublet at a slightly more upfield position, around 7.81 ppm. Each of these protons is coupled to its adjacent proton (H-3 and H-5, respectively), giving rise to the doublet multiplicity. The characteristic AX system of two doublets in the aromatic region is indicative of 1,4-disubstitution.

-

-

Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet at approximately 3.92 ppm.[1] The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

-

Transfer the resulting solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Data Acquisition:

-

A standard one-pulse sequence is utilized to acquire the ¹H NMR spectrum.

-

The spectral width is set to encompass all expected proton signals (e.g., 0-10 ppm).

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

A relaxation delay of 1-5 seconds is set to ensure full relaxation of the protons between scans.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative number of protons corresponding to each peak.

-

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for analyzing the ¹H NMR spectrum of this compound.

Caption: Molecular structure of this compound.

Caption: Logical relationships in the ¹H NMR spectrum.

References

In-Depth Technical Guide to the 13C NMR Spectral Data of Methyl 4-Iodobenzoate

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for methyl 4-iodobenzoate, tailored for researchers, scientists, and professionals in the field of drug development. Below, you will find detailed spectral data, experimental protocols, and structural visualizations to aid in the analysis and application of this compound.

13C NMR Spectral Data

The 13C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, with the iodine atom and the methyl ester group exerting significant effects.

The spectral data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 166.2 |

| C1 | 137.7 |

| C2, C6 | 131.2 |

| C3, C5 | 129.9 |

| C4 | 99.8 |

| O-CH₃ | 52.4 |

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for obtaining the 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a 13C frequency of 100 MHz or higher.

-

Tuning and Shimming: Tune the spectrometer probe to the 13C frequency and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

-

Spectral Width: A spectral width sufficient to encompass all expected carbon resonances (e.g., 0-200 ppm).

-

Number of Scans: Accumulate a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Employ a suitable relaxation delay (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between scans.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final 13C NMR spectrum.

Molecular Structure and Carbon Atom Assignment

The structural formula of this compound with the corresponding carbon atom numbering is presented below. This visualization aids in the assignment of the observed 13C NMR chemical shifts to the specific carbon atoms within the molecule.

Caption: Structure of this compound with carbon numbering.

solubility of methyl 4-iodobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 4-Iodobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of Aryl Halides

Aryl halides, such as this compound, are generally characterized by their low polarity. Consequently, they exhibit poor solubility in polar solvents like water but are readily soluble in non-polar organic solvents.[1][2][3] The principle of "like dissolves like" is the primary determinant of their solubility behavior. The large size of the aryl group and the presence of the halogen atom contribute to significant van der Waals forces, which are best overcome by solvents with similar intermolecular interactions.[2] Therefore, this compound is expected to be soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons.[1][4]

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents at various temperatures is limited. Researchers are encouraged to determine this data experimentally to inform their specific applications. The following table provides a template for recording and presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | Gravimetric | |||

| Ethanol | Gravimetric | |||

| Acetone | Spectroscopic | |||

| Ethyl Acetate | Gravimetric | |||

| Dichloromethane | Gravimetric | |||

| Chloroform | Gravimetric | |||

| Toluene | Spectroscopic | |||

| Hexane | Gravimetric |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed gravimetric method for the determination of the solubility of this compound in an organic solvent. This method is robust and can be adapted for various solvents and temperatures.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.00 mL) of the selected organic solvent. An excess of solid is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C).

-

Continue the evaporation process until a constant weight of the dried solid is achieved.

-

Accurately weigh the evaporating dish or vial containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in g/100 mL or mol/L using the following formulas:

-

Experimental Workflow and Logical Relationships

The determination of solubility follows a logical progression of steps, from preparation to final analysis. The following diagram illustrates this experimental workflow.

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

Conclusion

While readily available quantitative data on the is scarce, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By following the outlined procedures, researchers in organic synthesis and drug development can generate accurate and reliable solubility data, which is essential for informed decision-making in their respective fields. The provided data table template and workflow diagram serve as valuable tools for organizing and visualizing the experimental process and results.

References

Methyl 4-Iodobenzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 4-iodobenzoate (CAS 619-44-3). The information is compiled from safety data sheets and established principles of chemical stability testing, offering a critical resource for its handling, storage, and application in research and pharmaceutical development.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₈H₇IO₂. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 262.04 g/mol | [1] |

| Appearance | White to beige crystalline solid | [1][2] |

| Melting Point | 112-117 °C | [2][3] |

| Solubility | Insoluble in water | [4] |

| CAS Number | 619-44-3 | [1] |

Stability Profile

This compound is generally considered stable under recommended storage conditions.[5][6] However, it is susceptible to degradation under certain environmental pressures. Key stability concerns include sensitivity to light and moisture.[1][7]

Incompatibilities: To ensure stability, contact with strong oxidizing agents should be avoided.[5][6][7]

Hazardous Decomposition: When exposed to fire, this compound may decompose to produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).[1][7]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on compiled safety and handling data.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, with some suppliers recommending <15°C. | To minimize thermal degradation. | [2][8] |

| Atmosphere | Store in a well-ventilated area. | To prevent the accumulation of any potential vapors. | [7][8] |

| Container | Keep in a tightly sealed container. | To prevent exposure to moisture and air. | [7][8] |

| Light Exposure | Protect from light; store in a dark place. | The compound is noted to be light-sensitive. | [1][7] |

Experimental Protocols for Stability Assessment

The logical workflow for a comprehensive stability assessment is outlined in the diagram below.

Caption: General workflow for conducting a comprehensive stability assessment.

Hydrolytic Stability

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare three sets of test solutions by diluting the stock solution with:

-

0.1 N Hydrochloric Acid (HCl) for acidic conditions.

-

0.1 N Sodium Hydroxide (NaOH) for basic conditions.

-

Purified water for neutral conditions.

-

-

The final concentration should be appropriate for the analytical method (e.g., 0.1 mg/mL).

-

-

Stress Conditions:

-

Incubate the test solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Maintain a control sample of the stock solution at room temperature.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each test solution.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Oxidative Stability

Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

Methodology:

-

Preparation of Solution:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Add a solution of hydrogen peroxide (H₂O₂), typically 3-30%, to the sample solution.

-

-

Stress Conditions:

-

Store the solution at room temperature for a specified duration (e.g., 24 hours).

-

-

Sample Analysis:

-

At predefined intervals, take aliquots of the solution.

-

Analyze the samples by HPLC to quantify the remaining this compound and detect any oxidative degradation products.

-

Thermal Stability (Solid State)

Objective: To assess the effect of high temperature on the solid form of this compound.

Methodology:

-

Sample Preparation:

-

Place a known quantity of solid this compound in a suitable container (e.g., a glass vial).

-

-

Stress Conditions:

-

Expose the sample to elevated temperatures (e.g., 70°C, or a temperature below its melting point) in a calibrated oven for an extended period (e.g., 7 days).

-

-

Sample Analysis:

-

At the end of the study, dissolve the sample in a suitable solvent.

-

Analyze using HPLC to check for degradation products and compare the purity to an unstressed control sample.

-

Physical changes such as color and appearance should also be noted.

-

Photostability

Objective: To determine the degradation of this compound upon exposure to light.

Methodology:

-

Sample Preparation:

-

Prepare two sets of solid samples and two sets of solutions (in a suitable solvent).

-

Wrap one set of each (solid and solution) in aluminum foil to serve as dark controls.

-

-

Stress Conditions:

-

Expose the unwrapped samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis:

-

After the exposure period, analyze both the exposed samples and the dark controls by HPLC.

-

Compare the chromatograms to identify any peaks corresponding to photodegradation products.

-

The relationship between these potential degradation pathways is illustrated below.

References

- 1. This compound | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ijsdr.org [ijsdr.org]

- 8. calpaclab.com [calpaclab.com]

reactivity of the aryl-iodide bond in methyl 4-iodobenzoate

An In-depth Technical Guide to the Reactivity of the Aryl-Iodide Bond in Methyl 4-Iodobenzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern organic synthesis, largely owing to the high reactivity of its aryl-iodide bond. This technical guide provides a comprehensive overview of the chemical behavior of this bond, focusing on its application in various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a practical resource for laboratory and industrial applications, particularly in the realm of pharmaceutical development and materials science.

Introduction: The Significance of the Aryl-Iodide Bond

The carbon-iodine (C-I) bond in aryl iodides is the most reactive among the common aryl halides (I > Br > Cl > F) in transformations central to synthetic chemistry, most notably in transition-metal-catalyzed cross-coupling reactions.[1][2] This heightened reactivity stems from the C-I bond's lower bond dissociation energy compared to other carbon-halogen bonds, facilitating the crucial oxidative addition step in catalytic cycles.[3][4]

This compound combines this reactive handle with an electron-withdrawing methyl ester group at the para position. This electronic feature influences the reactivity of the aromatic ring and the C-I bond, making it an exceptionally versatile substrate for constructing complex molecular architectures. Its utility is demonstrated in the synthesis of pharmaceuticals, OLED luminescent materials, and other advanced organic compounds.[5][6]

Core Reactivity Principles

The is governed by two primary factors:

-

Bond Strength: The C(sp²)-I bond is relatively weak (approx. 272 kJ/mol), making it susceptible to cleavage and oxidative addition by low-valent transition metal catalysts, such as Palladium(0).[4]

-

Electronic Effects: The methyl ester (-COOCH₃) group is a moderately electron-withdrawing group. This influences the electron density of the aromatic ring and can affect the rate of oxidative addition. The electronic nature of substituents on the aryl iodide has been shown to correlate with the reaction free energy of this step.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl-iodide bond of this compound is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These methods provide powerful and versatile strategies for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[8] Due to the high reactivity of the C-I bond, this compound is an ideal substrate for these transformations, often proceeding under mild conditions with high yields.[5]

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ | Toluene/H₂O | 80-100 | 4-12 | >90 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 6 | ~95 |

| Methyl 4-boronobenzoate | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 2-8 | >92[9] |

-

Reaction Setup: In a flame-dried round-bottom flask or reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a base such as potassium carbonate (K₂CO₃) (3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[10]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), via syringe.[10]

-

Reaction: Stir the mixture vigorously and heat to the required temperature (typically 80–100 °C).[10] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[11]

Heck-Mizoroki Coupling: C-C Bond Formation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12] The reaction of this compound with an alkene like methyl acrylate proceeds efficiently, typically catalyzed by palladium acetate in the presence of a base.[13][14]

| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Methyl Acrylate | Pd(OAc)₂ (1 mol%) | Et₃N | NMP | 100 | 2-4 | >95[14] |

| Styrene | Pd/C | K₂CO₃ | DMF | 80 | 12 | High |

| 1-Octene | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 120 | 24 | ~85 |

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand if required (e.g., PPh₃).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF)) followed by a base (e.g., triethylamine (Et₃N)).[14]

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with stirring. Monitor for completion by GC-MS or TLC.

-

Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography or recrystallization.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] The reaction is typically co-catalyzed by palladium and copper(I) salts.[16][17] this compound readily participates in this reaction, providing a direct route to arylalkynes.[18]